molecular formula C9H8N2O2 B12858802 3-Aminoquinoline-2,4(1h,3h)-dione

3-Aminoquinoline-2,4(1h,3h)-dione

Cat. No.: B12858802
M. Wt: 176.17 g/mol
InChI Key: MZKSIKCYCOZFGU-UHFFFAOYSA-N
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Description

3-Aminoquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of an amino group at the 3-position and two carbonyl groups at the 2 and 4 positions of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminoquinoline-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the reaction of 3-chloroquinoline-2,4(1H,3H)-dione with primary alkyl or arylamines in dimethylformamide. This reaction yields the corresponding 3-alkyl- or 3-arylamino derivatives . Another method involves the reduction of 3-azidoquinoline-2,4(1H,3H)-diones using zinc in acetic acid, which provides moderate to good yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Aminoquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Aminoquinoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Medicine: It is investigated for its potential as an anticancer and antimicrobial agent.

    Industry: The compound is used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Aminoquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-amino-1H-quinoline-2,4-dione

InChI

InChI=1S/C9H8N2O2/c10-7-8(12)5-3-1-2-4-6(5)11-9(7)13/h1-4,7H,10H2,(H,11,13)

InChI Key

MZKSIKCYCOZFGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C(=O)N2)N

Origin of Product

United States

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